molecular formula C22H26Cl2N2O2 B609657 (2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride CAS No. 858474-14-3

(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride

Cat. No. B609657
M. Wt: 421.36
InChI Key: WGWOQHWZXLGPNG-UHFFFAOYSA-N
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Description

“(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride” is a chemical compound with the molecular formula C22H26Cl2N2O2 . It has a molecular weight of 421.4 g/mol . The IUPAC name for this compound is [2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride .


Synthesis Analysis

The synthesis of this compound involves the creation of all four isomers of the compound, which are then analyzed by liquid chromatography–mass spectrometry (LCMS) . The structure–activity relationships for reversing Multidrug Resistance (MDR) were evaluated .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to a methoxyphenyl group and a piperidinylmethanol group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.4 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds .

Scientific Research Applications

Anti-Tubercular Activities

Diphenyl[((R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl)-piperidin-2-yl-methanolato-O,N]boron and (±)-erythro-mefloquinium tetraphenylborate solvates, derivatives of mefloquine which is structurally related to (2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride, have demonstrated significant anti-tubercular activities. These compounds exhibited minimum inhibitory concentrations (MIC) of 50 and 12.5 μg/ml, respectively, in in vitro assays against M. tuberculosis H37Rv ATTC 27294 (Wardell et al., 2011).

Synthesis and Characterization

The three-component synthesis of novel 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol. The structure was confirmed by 1H NMR, MS, and X-ray single crystal diffraction, indicating the versatility and potential for further chemical modifications (Wu Feng, 2011).

Antiproliferative Activity

Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited a considerable degree of growth inhibition of human cancer cell lines such as T-47D, HeLa, HepG2, and MCF-7. Compounds 7b and 7g showed up to 90% growth inhibitory effect, suggesting potential for development as anticancer agents (Harishkumar et al., 2018).

Crystal Structure Analysis

The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone has been reported, which is relevant for understanding the structural properties and potential reactivity of related compounds like (2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride. The intermolecular O—H⋯O hydrogen bonds lead to the formation of chains, suggesting possible applications in materials science or molecular synthesis (Revathi et al., 2015).

Future Directions

The compound and its derivatives may hold therapeutic value in the treatment of MDR-dependent cancers . It has shown potential in enhancing the in vivo antitumor activity of paclitaxel in MDR xenograft models, without increasing the level of paclitaxel toxicity .

properties

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWOQHWZXLGPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride

CAS RN

858474-14-3
Record name 858474-14-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride
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(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride
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(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride
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(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride
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(2-(4-Methoxyphenyl)quinolin-4-yl)(piperidin-2-yl)methanol dihydrochloride

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